

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2-isothiocyanatopropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-isothiocyanatopropanoate*

Cat. No.: *B1295437*

[Get Quote](#)

Spectroscopic and Synthetic Profile of Ethyl 2-isothiocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for **Ethyl 2-isothiocyanatopropanoate** ($C_6H_9NO_2S$), a molecule of interest in organic synthesis and medicinal chemistry. The information compiled herein includes infrared (IR) spectroscopy, mass spectrometry (MS) data, detailed experimental methodologies, and workflow visualizations to support research and development activities.

Molecular and Spectroscopic Data

The fundamental properties and spectroscopic data for **Ethyl 2-isothiocyanatopropanoate** are summarized below.

Chemical Identity:

- IUPAC Name: **ethyl 2-isothiocyanatopropanoate**
- Molecular Formula: $C_6H_9NO_2S$
- Molecular Weight: 159.21 g/mol

- CAS Number: 39574-16-8

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **Ethyl 2-isothiocyanatopropanoate** is characterized by strong absorptions corresponding to the isothiocyanate and ester functional groups. Key vibrational modes are presented in the table below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2990	Medium	C-H Stretch (Aliphatic)
~2085	Strong, Broad	N=C=S Asymmetric Stretch
~1750	Strong	C=O Stretch (Ester)
~1375	Medium	C-H Bend (CH ₃)
~1180	Strong	C-O Stretch (Ester)

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data reveals the molecular ion peak and characteristic fragmentation patterns. The primary fragments result from the cleavage of the ester and isothiocyanate moieties.

m/z	Relative Intensity	Proposed Fragment Ion
159	~25%	[M] ⁺ (Molecular Ion)
114	~15%	[M - OCH ₂ CH ₃] ⁺
86	~100% (Base Peak)	[M - COOCH ₂ CH ₃] ⁺
72	~30%	[CH(CH ₃)NCS] ⁺
58	~20%	[NCS] ⁺

Data sourced from the NIST Chemistry WebBook, based on the work of Rajniaková and Floch (1993).

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, experimental ^1H and ^{13}C NMR spectral data for **Ethyl 2-isothiocyanatopropanoate** have not been reported in publicly available databases or primary journals. For structurally related compounds, such as (S)-**methyl 2-isothiocyanatopropanoate**, the following approximate shifts have been observed and can be used for estimation:

- ^1H NMR (CDCl_3): ~4.35 (q, 1H), ~3.80 (s, 3H), ~1.70 (d, 3H) ppm.
- For the ethyl ester, one would expect a quartet around 4.2 ppm ($\text{O}-\text{CH}_2$) and a triplet around 1.3 ppm ($\text{O}-\text{CH}_2-\text{CH}_3$) in the ^1H NMR spectrum. The methine and methyl protons alpha to the isothiocyanate group would have similar shifts to the methyl ester analog.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and spectroscopic characterization of **Ethyl 2-isothiocyanatopropanoate**.

Synthesis Protocol

A common and effective method for the synthesis of α -isothiocyanato esters is the reaction of the corresponding α -amino acid ester hydrochloride with thiophosgene.

Reaction: Ethyl 2-aminopropanoate hydrochloride + $\text{CSCl}_2 \rightarrow \text{Ethyl 2-isothiocyanatopropanoate} + \text{HCl}$

Materials:

- Ethyl 2-aminopropanoate hydrochloride (Alanine ethyl ester hydrochloride)
- Thiophosgene (CSCl_2)
- Dichloromethane (DCM), anhydrous

- Triethylamine (TEA) or another suitable base
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

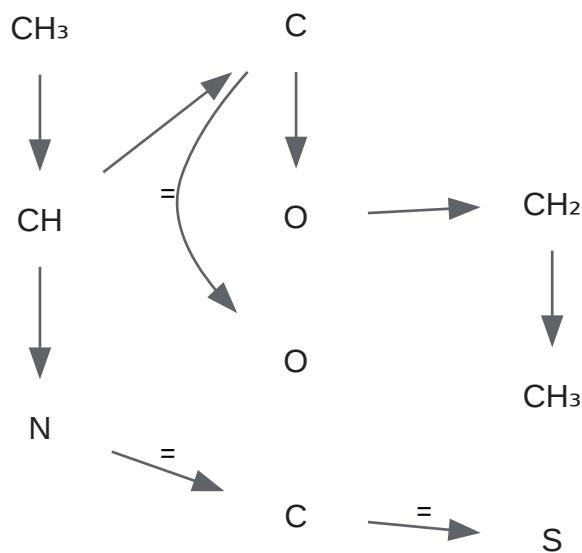
- A solution of Ethyl 2-aminopropanoate hydrochloride (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- Triethylamine (2.2 eq) is added dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. The mixture is stirred for 15 minutes.
- A solution of thiophosgene (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
- The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
- The reaction mixture is quenched by the slow addition of water.
- The organic layer is separated, washed sequentially with saturated NaHCO_3 solution and brine.
- The organic phase is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure **Ethyl 2-isothiocyanatopropanoate**.

Spectroscopic Characterization Methods

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

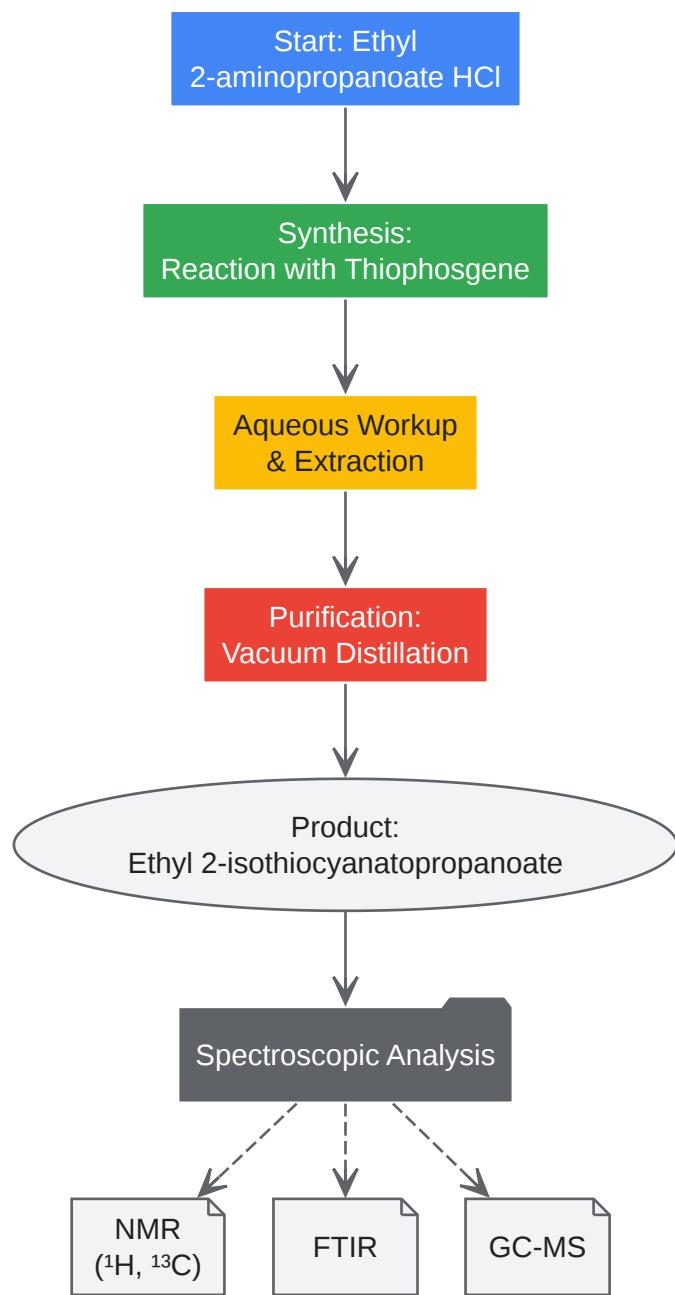
- ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR data would be reported as chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (J) in Hertz, and integration.
- ^{13}C NMR data would be reported as chemical shift (δ) in ppm.

2.2.2 Infrared (IR) Spectroscopy:


- IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- The spectrum is typically recorded from 4000 to 400 cm^{-1} .

2.2.3 Mass Spectrometry (MS):

- Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- The sample is injected into the GC, which separates it from any impurities. The eluent is then directed into the mass spectrometer.
- Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The resulting mass-to-charge ratios (m/z) are analyzed.


Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of the target compound.

[Click to download full resolution via product page](#)

Figure 1. Molecular Structure of **Ethyl 2-isothiocyanatopropanoate**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2-isothiocyanatopropanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295437#spectroscopic-data-nmr-ir-mass-spec-of-ethyl-2-isothiocyanatopropanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com